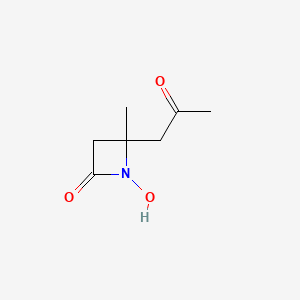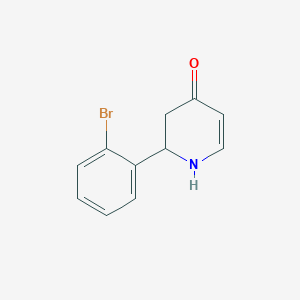
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a dihydropyridinone ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Claisen–Schmidt condensation followed by Michael addition, which is used to form chalcone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, which forms carbon–carbon bonds using palladium catalysts and organoboron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- has several scientific research applications:
Wirkmechanismus
The mechanism by which 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its bromine moiety enhances its reactivity, allowing it to form stable complexes with metal ions and other molecules. The pyridinone ring contributes to its stability and bioactivity, enabling it to modulate calcium channels and other biological targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- can be compared with other similar compounds, such as:
2-(2-Bromophenyl)pyrrolidine: This compound also contains a bromine atom attached to a phenyl group but has a pyrrolidine ring instead of a pyridinone ring.
2-(2-Bromophenyl)-1H-indole: This compound features a bromine atom attached to a phenyl group and an indole ring, which provides different reactivity and bioactivity compared to the pyridinone ring.
4-Bromophenylacetic acid: This compound has a bromine atom attached to a phenyl group and an acetic acid moiety, offering different chemical properties and applications.
The uniqueness of 4(1H)-Pyridinone, 2-(2-bromophenyl)-2,3-dihydro- lies in its specific combination of a bromophenyl group and a dihydropyridinone ring, which imparts distinct reactivity and bioactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
827622-86-6 |
|---|---|
Molekularformel |
C11H10BrNO |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C11H10BrNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-6,11,13H,7H2 |
InChI-Schlüssel |
XJZTXPHCWPHOIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC=CC1=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



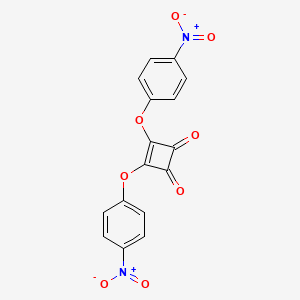
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
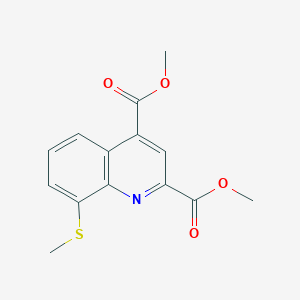
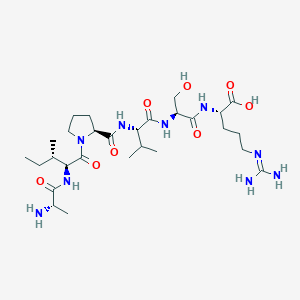
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

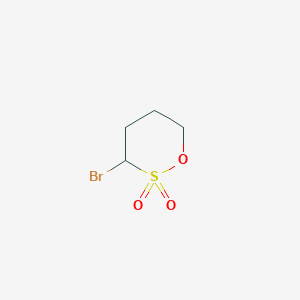
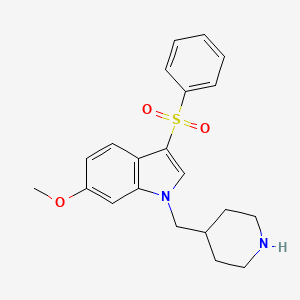
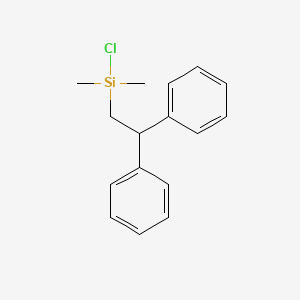
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
